3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Overview
Description
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a heterocyclic compound that contains a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine typically involves the nitration of 4,5,6,7-tetrahydrobenzo[b]thiophene followed by amination. One common method involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with nitric acid to introduce the nitro group. This is followed by the reaction with ammonia or an amine to introduce the amino group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include nitric acid for nitration, ammonia for amination, and hydrogen gas for reduction. Major products formed from these reactions include amino derivatives, substituted thiophenes, and various heterocyclic compounds .
Scientific Research Applications
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential therapeutic applications, such as anti-inflammatory and antioxidant agents.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can be compared with other thiophene derivatives, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the nitro and amino groups, making it less reactive.
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene: Contains a cyano group instead of a nitro group, leading to different reactivity and applications.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring, offering different biological activities and applications .
The uniqueness of this compound lies in its combination of nitro and amino groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-nitro-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8-7(10(11)12)5-3-1-2-4-6(5)13-8/h1-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNAYERNAPSSRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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